N-[(2-methoxyphenyl)methyl]-4-{9-phenyl-2,4,5,7,8,10-hexaazatetracyclo[10.4.0.0^{2,6}.0^{7,11}]hexadeca-1(16),3,5,8,10,12,14-heptaen-3-yl}butanamide
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Description
N-[(2-methoxyphenyl)methyl]-4-{9-phenyl-2,4,5,7,8,10-hexaazatetracyclo[10.4.0.0^{2,6}.0^{7,11}]hexadeca-1(16),3,5,8,10,12,14-heptaen-3-yl}butanamide is a useful research compound. Its molecular formula is C28H25N7O2 and its molecular weight is 491.555. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Biological Activity of Heterocyclic Compounds
Research on the synthesis of heterocyclic compounds, such as the study by Aziz‐ur‐Rehman et al. (2016), highlights the biological activities of these compounds, including their roles as lipoxygenase inhibitors. These findings underscore the importance of heterocyclic chemistry in the development of therapeutic agents and could be related to the broader context of designing compounds like the one for specific biological activities (Aziz‐ur‐Rehman et al., 2016).
Liquid Crystalline Properties of Azobenzene-Based Compounds
The study of liquid crystalline properties in azobenzene-based compounds by Abberley, Storey, and Imrie (2019) offers insights into how the structural modification of complex molecules can influence their phase behavior and potential applications in materials science. This area of research might provide a conceptual foundation for understanding how the structural features of "N-[(2-methoxyphenyl)methyl]-4-{9-phenyl-2,4,5,7,8,10-hexaazatetracyclo[10.4.0.0^{2,6}.0^{7,11}]hexadeca-1(16),3,5,8,10,12,14-heptaen-3-yl}butanamide" could be tailored for specific functionalities in advanced materials (J. P. Abberley et al., 2019).
Pharmacological Potential of Butanamide Derivatives
The general pharmacology of butanamide derivatives, such as S 19812, studied by Tordjman et al. (2003), provides an example of how specific molecular modifications can yield compounds with dual inhibitory activity against cyclooxygenase and lipoxygenase pathways. This research may offer a parallel to considering the multifaceted pharmacological potentials of complex molecules, including the compound , in targeting multiple pathways for therapeutic benefit (C. Tordjman et al., 2003).
Properties
IUPAC Name |
N-[(2-methoxyphenyl)methyl]-4-(9-phenyl-2,4,5,7,8,10-hexazatetracyclo[10.4.0.02,6.07,11]hexadeca-3,5-dien-3-yl)butanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H35N7O2/c1-37-23-15-8-5-12-20(23)18-29-25(36)17-9-16-24-31-32-28-34(24)22-14-7-6-13-21(22)27-30-26(33-35(27)28)19-10-3-2-4-11-19/h2-5,8,10-12,15,21-22,26-27,30,33H,6-7,9,13-14,16-18H2,1H3,(H,29,36) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NMRFAJNNMUCARZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CNC(=O)CCCC2=NN=C3N2C4CCCCC4C5N3NC(N5)C6=CC=CC=C6 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H35N7O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
501.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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